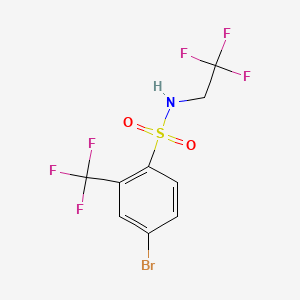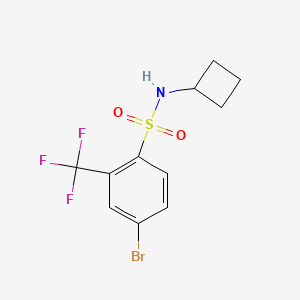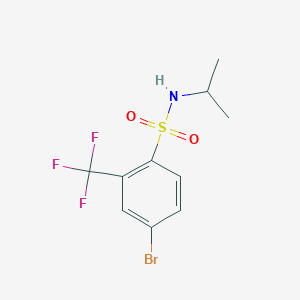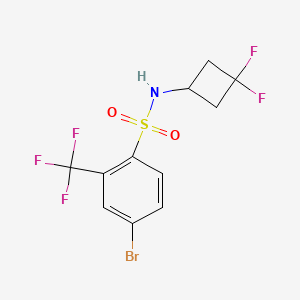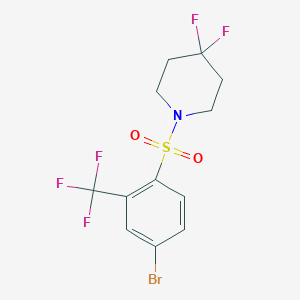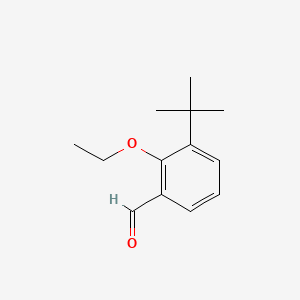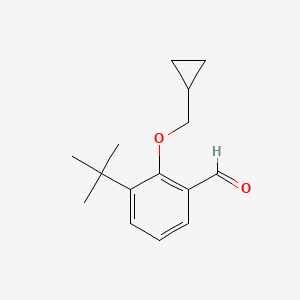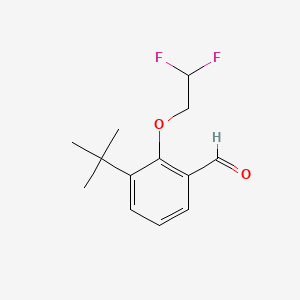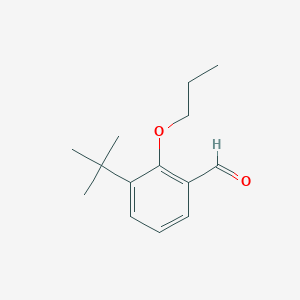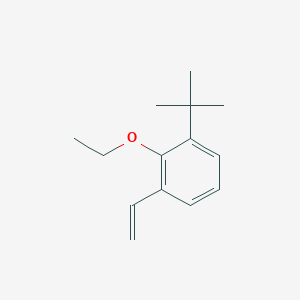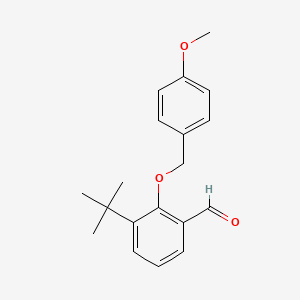
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde
Vue d'ensemble
Description
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde is an organic compound with a complex structure that includes a tert-butyl group, a methoxybenzyloxy group, and a benzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-tert-butyl-4-methoxytoluene with appropriate reagents to introduce the benzaldehyde functionality. This can be done through selective oxidation using catalytic air oxidation, direct electrochemical oxidation, or indirect electrochemical oxidation .
Industrial Production Methods
In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. Factors such as reaction temperature, catalyst concentration, and solvent choice are carefully controlled to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in material science.
Mécanisme D'action
The mechanism by which 3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butyl-4-methoxybenzaldehyde: A closely related compound with similar structural features.
3-tert-Butylbenzaldehyde: Another similar compound, differing by the absence of the methoxybenzyloxy group.
Uniqueness
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde is unique due to the presence of both the tert-butyl and methoxybenzyloxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
3-tert-butyl-2-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)17-7-5-6-15(12-20)18(17)22-13-14-8-10-16(21-4)11-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYDIVFIVKFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2=CC=C(C=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

